3-Hydroxycotinine

説明

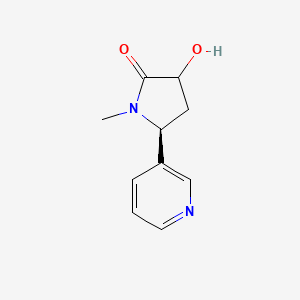

Structure

2D Structure

3D Structure

特性

CAS番号 |

205246-48-6 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

192.21 g/mol |

IUPAC名 |

(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1 |

InChIキー |

XOKCJXZZNAUIQN-IENPIDJESA-N |

SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

異性体SMILES |

CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2 |

正規SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

他のCAS番号 |

34834-67-8 |

物理的記述 |

Solid |

同義語 |

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone 3'-hydroxycotinine 3-hydroxycotinine hydroxycotinine trans-3'-hydroxycotinine |

製品の起源 |

United States |

Chemical Synthesis and Stereochemical Considerations for Research

Laboratory Synthesis Methodologies for Research Standards

Synthesizing 3-hydroxycotinine in a laboratory setting for research requires specific methodologies to ensure the production of well-characterized standards.

Stereoselective Synthesis Routes for (3'R,5'S)-trans-3'-Hydroxycotinine

The metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, predominantly yielding the (3'R,5'S)-trans isomer. nih.govscilit.comacs.org A method for the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine involves the deprotonation of (S)-cotinine followed by oxidation. One such approach utilizes lithium diisopropylamide (LDA) for deprotonation, with subsequent oxidation by oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). nih.gov This process yields a mixture of the trans and cis isomers, typically in an 80:20 ratio favoring the trans isomer. nih.gov Achieving high purity (>98%) of the trans isomer can be accomplished by converting it to a solid ester, such as the hexanoate (B1226103) ester, followed by recrystallization and subsequent cleavage of the ester by heating with n-butylamine. nih.gov Another reported stereoselective synthesis route for (3'R,5'S)-3'-hydroxycotinine involves the 1,3-dipolar cycloaddition of a nitrone. acs.orgtandfonline.com

Isomeric Forms and Stereochemical Importance

This compound exists as diastereoisomers, and their distinct stereochemical configurations play a significant role in their biological formation and subsequent metabolic fate.

Elucidation of trans- and cis-Diastereoisomers and Their Formation

This compound can exist as trans and cis diastereoisomers, referring to the relative orientation of the hydroxyl group at the 3' position and the methyl group on the pyrrolidinone ring. The trans isomer, (3'R,5'S)-trans-3'-hydroxycotinine, is the predominant metabolite of (S)-nicotine in humans. nih.govscilit.comresearchgate.net The formation of 3'-hydroxycotinine from cotinine (B1669453) is primarily catalyzed by cytochrome P450 enzymes, notably CYP2A6 and CYP2A13, which exhibit stereoselectivity in this hydroxylation reaction. researchgate.netnih.gov While the trans isomer is the major product of (S)-nicotine metabolism, the cis-3'-hydroxycotinine diastereoisomer has also been identified as a urinary metabolite of nicotine (B1678760) and is reported as the principal urinary metabolite of beta-nicotyrine in rabbits. scilit.comresearchgate.netif-pan.krakow.pl The pathway leading to cis-3'-hydroxycotinine from beta-nicotyrine is proposed to involve autoxidation of a hydroxylated intermediate followed by reduction. researchgate.net Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been developed to separate and quantify the trans and cis isomers of this compound. nih.govdntb.gov.uarsc.org

Biotransformation Pathways and Enzymatic Mechanisms

Formation of 3-Hydroxycotinine from Nicotine (B1678760) and Cotinine (B1669453)

The primary pathway for the formation of this compound begins with the metabolism of nicotine, the main addictive component in tobacco. Nicotine is extensively metabolized in the liver, with approximately 70-80% converted to cotinine. bibalex.orgpharmgkb.org This conversion is a two-step process. bibalex.orgpharmgkb.org Cotinine is then further metabolized to this compound. bibalex.orgnih.gov

Role of Cytochrome P450 Monooxygenases (CYP2A6, CYP2B6, CYP2A13) in Hydroxylation

Cytochrome P450 (CYP) enzymes play a crucial role in the initial oxidative metabolism of nicotine and the subsequent formation of this compound. CYP2A6 is the primary enzyme responsible for the critical step in the conversion of nicotine to cotinine in the human liver. pharmgkb.orgsemanticscholar.org CYP2A6 catalyzes the formation of the nicotine Δ1'(5')-iminium ion, an intermediate in the pathway to cotinine. pharmgkb.orgnih.govnih.gov CYP2B6 also contributes to nicotine metabolism to cotinine, although it is typically less abundant in the liver than CYP2A6. nih.govscholaris.ca CYP2A13, primarily expressed in the lung, is also capable of catalyzing the formation of the nicotine iminium ion and the oxidation of cotinine, although its contribution in the liver is considered minor due to its low expression levels. pharmgkb.orgnih.govscholaris.canih.gov

Following the formation of cotinine, CYP2A6 is primarily responsible for its conversion to trans-3'-hydroxycotinine. nih.govsemanticscholar.orgaacrjournals.org Both CYP2A6 and CYP2A13 can catalyze the oxidation of cotinine to trans-3'-hydroxycotinine. nih.gov Studies have indicated that CYP2A13 is a somewhat better catalyst for the oxidation of the nicotine Δ1'(5')-iminium ion compared to CYP2A6. nih.gov

Contribution of Aldehyde Oxidase in Metabolic Cascades

Aldehyde oxidase (AOX1) plays a significant role in the metabolic cascade leading to cotinine formation from nicotine. The second step in the conversion of nicotine to cotinine involves the oxidation of the nicotine Δ1'(5')-iminium ion, a reaction catalyzed by cytoplasmic aldehyde oxidase. bibalex.orgpharmgkb.orgnih.govoup.com Human aldehyde oxidase efficiently catalyzes this oxidation, leading to the formation of cotinine. osu.eduresearchgate.net Aldehyde oxidases are cytosolic proteins with broad substrate specificity, catalyzing the hydroxylation of N-heterocycles and the oxidation of aldehydes. nih.govijcpa.in

Characterization of Key Metabolic Intermediates (e.g., Iminium Ions, Pyrrolinones)

The biotransformation of nicotine to this compound involves several key metabolic intermediates. A crucial intermediate is the nicotine Δ1'(5')-iminium ion, formed by the action of CYP enzymes on nicotine. pharmgkb.orgnih.govoup.com This iminium ion is in equilibrium with 5'-hydroxynicotine. pharmgkb.orgnih.gov The nicotine iminium ion is of particular interest as it is an alkylating agent. nih.gov Further oxidation of the iminium intermediate, catalyzed by aldehyde oxidase, yields cotinine, a pyrrolidinone. oup.com Pyrrolinones are also considered potential intermediates in the formation of cis-3-hydroxycotinine. oup.com

Further Metabolism: Glucuronidation of this compound

This compound, once formed, undergoes further metabolism, primarily through glucuronidation. This process increases the water solubility of this compound, facilitating its excretion from the body. hmdb.ca this compound is mainly excreted as its O-glucuronide conjugate in the urine of smokers. researchgate.net

O-Glucuronidation Pathways

Glucuronidation of this compound predominantly occurs via O-glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group at the 3' position. researchgate.net This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms (UGT2B17, UGT1A9, UGT2B7)

Several UGT isoforms are involved in the O-glucuronidation of this compound. UGT1A9, UGT2B7, and UGT2B17 are all catalysts of 3'-hydroxycotinine O-glucuronidation. researchgate.net UGT2B17 has demonstrated the highest O-glucuronidation activity towards this compound compared to UGT1A9 and UGT2B7 in in vitro studies. wsu.edunih.gov UGT2B17 exhibited a significantly lower Km value for 3HC-O-Gluc formation compared to UGT1A9 and UGT2B7. wsu.edu In smokers, UGT2B17 contributes significantly to the glucuronidation of 3'-hydroxycotinine. researchgate.net UGT1A9 has also been reported to metabolize 3HC to its O-glucuronide, although less efficiently than UGT2B7. researchgate.net Given the relative activities and expression levels of these enzymes, it is likely that UGT1A9, UGT2B7, and UGT2B17 all play important roles in the hepatic glucuronidation of this compound. nih.gov

Data on the kinetic parameters of UGTs involved in this compound O-glucuronidation are available from research findings.

| UGT Isoform | Substrate | Reaction | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| UGT2B17 | This compound | O-glucuronidation | 8.3 | - | wsu.edu |

| UGT1A9 | This compound | O-glucuronidation | 35 | - | wsu.edu |

| UGT2B7 | This compound | O-glucuronidation | 31 | - | wsu.edu |

Note: Vmax values were not consistently available across all cited sources for direct comparison in this table.

While N-glucuronidation of this compound can occur in human liver microsomes, it is not detected in the urine of smokers, suggesting O-glucuronidation is the primary elimination pathway via glucuronide conjugation in vivo. researchgate.net

Enzyme Kinetics and Substrate Specificity in In Vitro Systems

The formation of trans-3′-hydroxycotinine from cotinine is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. In vitro studies using human liver microsomes have demonstrated that this reaction follows Michaelis-Menten kinetics. One study reported a Km of 234.5 ± 26.8 μM and a Vmax of 37.2 ± 2.4 pmol/min/mg protein for trans-3′-hydroxycotinine formation from cotinine. researchgate.netacs.org A significant correlation between cotinine 3'-hydroxylase activities at low (50 μM) and high (1 mM) cotinine concentrations in human liver microsomes suggests the involvement of a single enzyme in cotinine 3'-hydroxylation. researchgate.netacs.org This activity also correlated significantly with the content of immunoreactive CYP2A6. researchgate.netacs.org While CYP2A6 is the primary enzyme, CYP2A13 has also been shown to catalyze the oxidation of cotinine in vitro. researchgate.net

N-Glucuronidation Pathways

This compound undergoes glucuronidation, a Phase II metabolic process that increases its water solubility and promotes its excretion. Glucuronidation can occur at different sites on the 3HC molecule, leading to the formation of different glucuronide conjugates. Both N-glucuronidation on the pyridine (B92270) ring nitrogen and O-glucuronidation on the 3'-hydroxyl group have been observed. nih.govebi.ac.uk

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms (UGT2B10, UGT1A4)

Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of 3HC. A comprehensive screening of human UGT1A and UGT2B enzymes revealed that UGT2B10 and UGT1A4 exhibit activity in forming 3HC-N-glucuronide. nih.gov UGT2B10 demonstrated a significantly higher affinity for 3HC-N-glucuronide formation compared to UGT1A4 in in vitro systems. nih.gov Specifically, UGT2B10 exhibited a four-fold lower Km (13 mM) than UGT1A4 (57 mM) for 3HC-N-glucuronide formation, with the Km for UGT2B10 being similar to that observed in human liver microsomes (14 mM). nih.govwsu.edu

While UGT2B10 and UGT1A4 are involved in N-glucuronidation, other UGTs contribute to the O-glucuronidation of 3HC. UGT2B17 has shown the highest O-glucuronidation activity towards 3HC, exhibiting a significantly lower Km (8.3 mM) compared to UGT1A9 (35 mM) or UGT2B7 (31 mM). nih.govwsu.edu

Comparative Enzymatic Activity and Regulation

Studies comparing the enzymatic activity of UGT isoforms towards 3HC have highlighted the prominent roles of UGT2B10 in N-glucuronidation and UGT2B17 in O-glucuronidation. UGT2B17 exhibited a significantly higher Vmax/Km ratio for 3HC-O-glucuronide formation compared to UGT1A9 or UGT2B7. nih.gov

The activity of UGT enzymes can be influenced by various factors, including genetic polymorphisms and potentially by substrate and co-substrate availability, although the latter is less studied. physiology.org For example, UGT1A4 expression and activity can be stimulated by certain compounds. physiology.org

Comparative Kinetic Data for 3HC Glucuronidation by UGTs in Vitro:

| Enzyme | Conjugate Formed | Km (mM) | Vmax/Km (relative to UGT1A9 or UGT2B7 for O-Gluc) |

| UGT2B10 | N-glucuronide | 13 nih.govwsu.edu | Not directly comparable |

| UGT1A4 | N-glucuronide | 57 nih.govwsu.edu | Not directly comparable |

| UGT2B17 | O-glucuronide | 8.3 nih.govwsu.edu | ~3–8-fold higher nih.gov |

| UGT1A9 | O-glucuronide | 35 nih.govwsu.edu | 1 |

| UGT2B7 | O-glucuronide | 31 nih.govwsu.edu | 1 |

Glucuronide Conjugate Structures and Stability

This compound can form both O- and N-glucuronide conjugates. The O-glucuronide, where glucuronic acid is attached to the hydroxyl group at the 3' position, is considered a major glucuronide conjugate found in smokers' urine. ebi.ac.ukaacrjournals.org The N-glucuronide, where glucuronic acid is attached to the nitrogen atom of the pyridine ring, has also been detected in human liver microsomes. ebi.ac.uk

The structure of trans-3'-hydroxycotinine glucuronide (specifically the O-glucuronide) involves glucuronic acid linked via an O-glycosidic bond to the 3' position of this compound. hmdb.ca The N-glucuronide structure involves glucuronic acid linked to the pyridine nitrogen. ebi.ac.uk

While specific detailed data on the stability of 3HC glucuronide conjugates were not extensively found within the provided search results, one source mentions trans-3'-hydroxycotinine-N-b-D-glucuronide is stable under standard conditions. evitachem.com Urinary levels of 3HC glucuronide are often determined after enzymatic treatment with β-glucuronidase, which cleaves both N-linked and O-linked glucuronides, suggesting these conjugates are present in urine. aacrjournals.org

Genetic Polymorphisms Influencing this compound Metabolism

Genetic variations in the enzymes responsible for this compound formation and further metabolism can significantly impact its metabolic profile.

Impact of CYP2A6 Genetic Variation on this compound Formation Rates in Research Models

Genetic polymorphisms in the CYP2A6 gene are a major determinant of the rate of nicotine metabolism, including the formation of this compound from cotinine. nih.govaacrjournals.orgnih.gov The CYP2A6 enzyme is primarily responsible for this conversion. researchgate.netnih.govoup.com Individuals with genetic variants in CYP2A6 that result in reduced enzyme activity or gene deletion exhibit impaired metabolism of cotinine to 3HC. nih.govnih.gov

Studies in research models and human populations have consistently shown that individuals with lower CYP2A6 activity, often due to specific CYP2A6 alleles (e.g., CYP2A64, CYP2A67, CYP2A610), have lower rates of this compound formation. nih.govresearchgate.net This is reflected in a lower ratio of this compound to cotinine, commonly referred to as the nicotine metabolite ratio (NMR), which serves as an in vivo biomarker of CYP2A6 activity. nih.govoup.com For instance, studies have observed a lower plasma NMR in individuals heterozygous for CYP2A6 variant alleles such as *2, *4, and *9. nih.gov

The impact of CYP2A6 genetic variation on 3HC formation rates is well-documented in various populations, with significant interindividual and interethnic differences in allele frequencies and metabolic phenotypes. nih.govresearchgate.netscispace.com

Influence of UGT Gene Polymorphisms (e.g., UGT2B10, UGT2B17, UGT2B7) on Glucuronidation Efficiency

Glucuronidation of this compound involves the conjugation of glucuronic acid to the molecule, leading to the formation of glucuronide conjugates. This can occur at the hydroxyl group (O-glucuronidation) or, potentially, at a nitrogen atom (N-glucuronidation). Several UGT enzymes have been implicated in these reactions, with notable roles played by UGT2B17, UGT2B7, and UGT2B10.

Research indicates that UGT2B17 is a key enzyme responsible for the O-glucuronidation of this compound, exhibiting the highest activity among various UGT1A and UGT2B enzymes tested in in vitro studies using human liver microsomes and expressed UGTs. nih.govnih.gov UGT2B7 and UGT1A9 also demonstrate activity in this compound O-glucuronidation, although typically at lower levels compared to UGT2B17. nih.govnih.gov The UGT2B17 gene is known to be polymorphic, with a significant variant being the UGT2B17 gene deletion (sometimes referred to as UGT2B17*2). plos.org Studies have shown that human liver microsomes from individuals homozygous for the UGT2B17 deletion exhibit significantly reduced this compound O-glucuronidation activity compared to those with the wild-type genotype. nih.govnih.gov In vivo studies in African American smokers have also associated the UGT2B17 gene deletion with slower this compound glucuronidation. plos.org

For N-glucuronidation of this compound, UGT2B10 has been identified as the most active enzyme among tested UGTs in vitro, showing higher activity than UGT1A4. nih.govnih.govebi.ac.uk The UGT2B10*2 genotype is associated with significantly decreased this compound N-glucuronidation activity in human liver microsomes. nih.govnih.gov However, it is worth noting that this compound N-glucuronide has reportedly not been detected in vivo. plos.org

While UGT2B10 is primarily known for catalyzing the N-glucuronidation of nicotine and cotinine, its role in this compound metabolism appears to be more focused on N-glucuronidation in vitro. nih.govnih.govoup.com Conversely, UGT2B17 and UGT2B7 are more prominently involved in this compound O-glucuronidation. nih.govnih.govplos.orgoup.com Some studies have also indicated a nominal association between UGT2B7 variants and 3HC glucuronidation in certain populations, such as African Americans. psu.eduaacrjournals.org

Detailed kinetic studies using expressed UGT enzymes and human liver microsomes provide insights into the efficiency of these enzymes. The Michaelis-Menten constant (KM) values reflect the substrate concentration at which the reaction rate is half of the maximum rate (Vmax), inversely indicating the enzyme's affinity for the substrate.

Table 1: In vitro Kinetic Parameters for this compound Glucuronidation by Key UGT Enzymes

| Enzyme | Reaction Type | KM (µM) | Vmax (pmol/min/mg protein) | Vmax/KM (µL/min/mg protein) | Source |

| UGT2B17 | O-glucuronidation | 8.3 | - | ~3-8 fold higher than UGT1A9/2B7 | nih.govnih.gov |

| UGT1A9 | O-glucuronidation | 35 | - | - | nih.govnih.gov |

| UGT2B7 | O-glucuronidation | 31 | - | - | nih.govnih.gov |

| UGT2B10 | N-glucuronidation | 13 | - | 4-fold lower KM than UGT1A4 | nih.govnih.gov |

| UGT1A4 | N-glucuronidation | 57 | - | - | nih.govnih.gov |

| HLM (WT UGT2B17) | O-glucuronidation | 26 | - | - | nih.govnih.gov |

| HLM (UGT2B17 2/2) | O-glucuronidation | ~3.1-fold higher than WT | - | - | nih.govnih.gov |

| HLM (WT UGT2B10) | N-glucuronidation | 14 | - | - | nih.govnih.gov |

| HLM (UGT2B10 1/2) | N-glucuronidation | - | 39% decrease | - | nih.govnih.gov |

| HLM (UGT2B10 2/2) | N-glucuronidation | - | 91% decrease | - | nih.govnih.gov |

Note: Vmax values were not consistently reported with KM values across sources, but relative activities (Vmax/KM or fold changes in activity/KM) were indicated.

These findings highlight the significant impact of genetic polymorphisms in UGT2B17 and UGT2B10 on the in vitro glucuronidation of this compound.

Methodologies for Investigating Inter-Individual Variability in Metabolic Rates

Investigating the inter-individual variability in this compound metabolic rates requires a combination of analytical techniques and study designs. A key approach involves quantifying this compound and its metabolites in biological samples and correlating these levels or ratios with genetic profiles and other factors.

Analytical methodologies commonly employed include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). hmdb.canih.govmdpi.comaacrjournals.org This technique offers high sensitivity and specificity for simultaneously measuring this compound and its glucuronide conjugates in matrices such as serum, plasma, urine, and saliva. hmdb.camdpi.com Other methods, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and gas chromatography-mass spectrometry (GC-MS), have also been utilized. nih.govaacrjournals.org

To assess metabolic rates and variability in vivo, researchers often utilize metabolic ratios. The nicotine metabolite ratio (NMR), defined as the ratio of this compound to cotinine (3HC/cotinine), is a widely used phenotypic biomarker. nih.govaacrjournals.orgbevital.nomdpi.com While primarily reflecting CYP2A6 activity (the enzyme that forms this compound from cotinine), variations in this compound clearance, including glucuronidation, can potentially influence the NMR. plos.org Urinary excretion ratios of glucuronidated metabolites to their unconjugated parent compounds, such as the ratio of this compound glucuronide to unconjugated this compound, serve as direct indicators of glucuronidation activity in vivo. psu.eduaacrjournals.orgwustl.edu

Genetic studies play a crucial role in identifying the contribution of genetic polymorphisms to metabolic variability. Genotyping for variants in UGT genes, particularly UGT2B10, UGT2B17, and UGT2B7, allows researchers to investigate associations between specific genotypes and observed differences in this compound glucuronidation rates. plos.orgpsu.eduaacrjournals.orgwustl.eduaacrjournals.org

Furthermore, study designs such as twin studies have been employed to disentangle the relative contributions of genetic and environmental factors to the inter-individual variability in the glucuronidation of nicotine metabolites, including this compound. wustl.edu These studies estimate heritability, providing insight into the extent to which genetic differences account for observed variations in metabolic rates within a population.

The combination of precise analytical quantification of metabolites and conjugates, the calculation of metabolic ratios, and comprehensive genetic analysis enables researchers to effectively investigate the complex factors contributing to inter-individual variability in this compound metabolic rates.

Table 2: Methodologies for Investigating Inter-Individual Variability in this compound Metabolism

| Methodology | Description | Application to this compound Metabolism |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry | Quantification of this compound and its glucuronides in biological samples. hmdb.canih.govmdpi.comaacrjournals.org |

| HPLC-UV | High-Performance Liquid Chromatography with UV detection | Used for quantification of this compound and cotinine in some studies. nih.govaacrjournals.org |

| GC-MS | Gas Chromatography-Mass Spectrometry | Used for quantification of nicotine metabolites in some studies. nih.govaacrjournals.org |

| Metabolic Ratio Calculation | Ratio of metabolite concentrations (e.g., 3HC/cotinine, 3HC-glucuronide/3HC) | Phenotypic assessment of metabolic enzyme activity and glucuronidation efficiency. psu.eduaacrjournals.orgnih.govaacrjournals.orgbevital.nomdpi.com |

| UGT Genotyping | Determining genetic variants in UGT genes (e.g., UGT2B10, UGT2B17, UGT2B7) | Investigating the influence of genetic polymorphisms on glucuronidation activity. plos.orgpsu.eduaacrjournals.orgwustl.eduaacrjournals.org |

| Twin Studies | Comparing metabolic rates in monozygotic and dizygotic twins | Estimating the heritability and relative contributions of genetic and environmental factors. wustl.edu |

| In vitro Enzyme Assays | Using human liver microsomes or recombinant UGT enzymes | Characterizing enzyme kinetics and the impact of genetic variants on activity in vitro. nih.govnih.gov |

These methodologies, often used in combination, provide a comprehensive approach to understanding the factors that contribute to the observed differences in how individuals metabolize this compound.

Advanced Analytical Methodologies for 3 Hydroxycotinine Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

LC-MS/MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the selective detection of mass spectrometry. This combination allows for the simultaneous separation and quantification of 3-hydroxycotinine from other components in a sample matrix, minimizing potential interferences. nih.govmdpi.commdpi.comresearchgate.netresearchgate.netbohrium.comnih.govfishersci.comcdc.govcdc.govmdpi.comsciencepublishinggroup.comoup.comresearchgate.netaacrjournals.orgresearchgate.netnih.govnih.govnih.govoup.comrestek.com Numerous LC-MS/MS methods have been developed and validated for the quantification of this compound in research settings.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement in LC-MS/MS technology, utilizing smaller particle size columns and higher flow rates to achieve faster separations with improved resolution and sensitivity. fishersci.comresearchgate.net While the core principle remains the same as HPLC-MS/MS, UPLC-MS/MS can offer shorter run times and potentially lower detection limits, which can be advantageous for high-throughput analysis in research studies. Studies have utilized UPLC-MS/MS for the determination of nicotine (B1678760) metabolites, including this compound, in biological samples such as urine. researchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometric detection (HPLC-MS or HPLC-MS/MS) is a well-established and widely used technique for quantifying this compound. cdc.govsciencepublishinggroup.comoup.comresearchgate.netaacrjournals.orgresearchgate.netnih.gov This approach provides robust separation and sensitive detection, making it suitable for a variety of research applications involving different biological matrices like serum, plasma, and urine. researchgate.netresearchgate.netcdc.govcdc.govmdpi.comsciencepublishinggroup.comoup.comnih.govnih.govnih.gov Various studies have reported validated HPLC-MS/MS methods for the simultaneous determination of this compound alongside other nicotine metabolites. researchgate.netresearchgate.netbohrium.comsciencepublishinggroup.comnih.gov

Method Development and Validation for Research Applications

Developing and validating analytical methods for this compound quantification in research involves several critical steps to ensure accuracy, precision, sensitivity, and reliability. These steps include optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Effective sample preparation is essential to isolate this compound from complex biological matrices and remove interfering substances that could affect chromatographic separation or mass spectrometric detection. Common strategies include protein precipitation and solid-phase extraction (SPE). Protein precipitation, often using solvents like methanol (B129727) or acetonitrile, is a rapid method to remove proteins from samples like plasma or serum. researchgate.netsciencepublishinggroup.comfu-berlin.de SPE involves using a solid phase material to selectively retain the analyte while washing away impurities, offering cleaner extracts compared to protein precipitation. fishersci.comnih.govnih.gov Automated SPE systems can further enhance throughput and reproducibility. nih.gov Liquid-liquid extraction is another approach that has been employed for isolating cotinine (B1669453) and this compound from urine samples. univpancasila.ac.idoup.com

Optimizing chromatographic separation is crucial for resolving this compound from isobaric or endogenous interferences. This involves selecting appropriate column chemistry and mobile phase conditions. Reversed-phase columns, such as C18 and phenyl-hexyl, are commonly used for separating this compound and related compounds. researchgate.netfishersci.comcdc.govfu-berlin.de Phenyl-hexyl phases have shown superiority over C18 and C8 phases in some applications for separating nicotine metabolites. researchgate.netfu-berlin.de Mobile phases typically consist of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape and ionization. univpancasila.ac.idresearchgate.netresearchgate.netcdc.govmdpi.comnih.govfu-berlin.de The pH of the aqueous mobile phase can significantly impact the separation of nicotine metabolites. researchgate.netfu-berlin.de Gradient or isocratic elution can be employed depending on the complexity of the sample and the analytes being separated. univpancasila.ac.idresearchgate.netmdpi.com

Mass spectrometric detection provides the sensitivity and specificity required for quantifying this compound in research samples. Electrospray Ionization (ESI) is a widely used ionization technique for nicotine metabolites, typically operated in positive ion mode. mdpi.comresearchgate.netresearchgate.netcdc.govoup.comresearchgate.netnih.govfu-berlin.de Multiple Reaction Monitoring (MRM) is the predominant detection mode in tandem mass spectrometry (MS/MS) for quantitative analysis. mdpi.comresearchgate.netresearchgate.netcdc.govsciencepublishinggroup.comoup.comresearchgate.netaacrjournals.orgresearchgate.netnih.govfu-berlin.de MRM involves selecting specific precursor ions and monitoring their fragmentation into characteristic product ions, providing high selectivity and minimizing interference from co-eluting compounds. mdpi.comcdc.gov The selection and optimization of precursor and product ions, as well as collision energies, are critical for achieving optimal sensitivity and specificity in MRM mode. mdpi.com

Research findings often include validation data demonstrating the performance characteristics of developed methods. For example, a validated LC-ESI-MS/MS method for nicotine, cotinine, and trans-3′-hydroxycotinine in human plasma reported limits of quantitation (LOQs) of 0.15 ng/mL, 0.30 ng/mL, and 0.40 ng/mL, respectively, with good linearity, accuracy, and precision. researchgate.netnih.govfu-berlin.de Another LC-MS/MS method for cotinine and trans-3'-hydroxycotinine in human serum showed LOQs of 0.025 ng/mL for both analytes, with high accuracy and precision. researchgate.net Studies also report extraction recoveries for this compound, which typically range from acceptable levels (e.g., >70% or >80%) to near 100%, depending on the sample preparation method and matrix. mdpi.comresearchgate.netfishersci.comcdc.govoup.comnih.govnih.gov

Here is a summary of typical validation parameters reported for LC-MS/MS methods quantifying this compound:

| Parameter | Typical Range/Value | Source Examples |

| LOQ | 0.025 - 10 ng/mL (matrix dependent) | researchgate.netresearchgate.netbohrium.comfishersci.commdpi.comsciencepublishinggroup.comoup.comnih.govrestek.com |

| LOD | 0.006 - 1 μg/L (matrix dependent) | researchgate.netmdpi.comoup.comnih.gov |

| Linearity (R²) | > 0.995 | researchgate.netbohrium.comsciencepublishinggroup.comresearchgate.netnih.govfu-berlin.deupf.edu |

| Accuracy | Typically within ±15% (±20% at LLOQ) | researchgate.netresearchgate.netnih.govfishersci.comsciencepublishinggroup.comnih.govfu-berlin.deupf.edu |

| Intra-day Precision (% CV) | Typically < 15% | researchgate.netresearchgate.netnih.govsciencepublishinggroup.comnih.govnih.govfu-berlin.deupf.edu |

| Inter-day Precision (% CV) | Typically < 15% | researchgate.netresearchgate.netnih.govsciencepublishinggroup.comnih.govnih.govfu-berlin.deupf.edu |

| Recovery | Ranging from >70% to >100% (method dependent) | mdpi.comresearchgate.netfishersci.comcdc.govmdpi.comoup.comnih.govnih.govnih.gov |

These validated methods are routinely applied in research to quantify this compound in biological samples for various study objectives, including assessing tobacco smoke exposure and evaluating CYP2A6 activity. univpancasila.ac.idnih.govmdpi.com

Rigorous Validation of Analytical Performance (Sensitivity, Linearity, Accuracy, Precision, Recovery, Limits of Quantification) in Research Samples

Rigorous validation of analytical methods is essential to ensure the reliability and accuracy of this compound quantification in research samples. Key performance parameters evaluated include sensitivity, linearity, accuracy, precision, recovery, and limits of quantification (LOQ).

Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of trans-3'-hydroxycotinine in human serum have demonstrated method validation covering these parameters. One such method reported a linear range of 0.025–10 ng/mL for trans-3'-hydroxycotinine. researchgate.net The accuracy ranged from 98.9% to 102.9% for this analyte. researchgate.net Intra- and interday precision, expressed as percentage coefficient of variation (% CV), ranged from 1% to 9.6%. researchgate.net Extraction recovery for trans-3'-hydroxycotinine was found to be between 89.6% and 102.5%. researchgate.net The limit of quantification (LOQ) was established at 0.025 ng/mL, with a limit of detection (LOD) of 0.006 ng/mL. researchgate.net

Another validated LC-MS/MS method for simultaneous determination of nicotine, cotinine, trans-3'-hydroxycotinine, and norcotinine (B101708) in human plasma reported linearity ranging from 2.5 to 500 ng/mL with correlation coefficients greater than 0.99. nih.gov Intra- and inter-assay precision and accuracy were less than 15.0%. nih.gov Recoveries for trans-3'-hydroxycotinine were between 90.5% and 99.5%. nih.gov The LOD and LOQ for all analytes, including trans-3'-hydroxycotinine, were 1.0 and 2.5 ng/mL, respectively. nih.gov

Validation of a gas chromatography–mass spectrometry (GC-MS) method for cotinine and trans-3-hydroxycotinine in urine showed linearity over the range of 10–6000 ng/mL with R² > 0.999 for trans-3-hydroxycotinine. nih.gov The LOD and LOQ for trans-3-hydroxycotinine were 0.02 and 10 ng/mL, respectively. nih.gov Accuracy ranged from -2.66% to 3.72%, and precision from 3.15% to 7.07%. nih.gov Mean recoveries for trans-3-hydroxycotinine ranged from 75.4% to 90.2%. nih.gov

A UPLC-tandem mass spectrometry method for quantifying nicotine, cotinine, trans-3'-hydroxycotinine, and varenicline (B1221332) in human plasma demonstrated a concentration range of 2-1000 ng/mL for trans-3'-hydroxycotinine. researchgate.net Trueness (accuracy) ranged from 86.2% to 113.6%, repeatability (intra-assay precision) from 1.9% to 12.3%, and intermediate precision (inter-assay precision) from 4.4% to 15.9%. researchgate.net

Interactive Table 1: Analytical Performance Parameters for this compound Quantification

| Method | Matrix | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |

| LC-MS/MS | Serum | 0.025–10 | 98.9–102.9 | 1.0–9.6 | 89.6–102.5 | 0.006 | 0.025 |

| LC-MS/MS | Plasma | 2.5–500 | < 15.0 | < 15.0 | 90.5–99.5 | 1.0 | 2.5 |

| GC-MS | Urine | 10–6000 | -2.66–3.72 | 3.15–7.07 | 75.4–90.2 | 0.02 | 10 |

| UPLC-MS/MS | Plasma | 2–1000 | 86.2–113.6 | 1.9–15.9 | Not specified | Not specified | 2 |

| UHPLC-MS/MS | Urine | Not specified | > 98 | 1.6–6.5 | > 98 | Not specified | Not specified |

| HPLC-QQQ-MS/MS | Plasma | 2–200 | 96.66-99.39 | < 6 | 76.8-96.4 | 0.07 | Not specified |

Application of Deuterated Internal Standards for Quantification

The use of deuterated internal standards (IS) is a common practice in mass spectrometry-based methods for the accurate quantification of this compound. Deuterated internal standards are isotopically labeled analogs of the analyte that behave similarly during sample preparation and analysis, helping to compensate for potential variations in matrix effects, extraction efficiency, and instrument response.

In LC-MS/MS methods for this compound analysis, deuterated internal standards such as trans-3'-hydroxycotinine-d3 or trans-3'-hydroxycotinine-d9 are frequently employed. nih.govresearchgate.netresearchgate.netnih.gov For instance, a sensitive LC-MS/MS method for cotinine and trans-3'-hydroxycotinine in human serum utilized cotinine-d3 and trans-3'-hydroxycotinine-d3 as internal standards. researchgate.net Another LC-MS/MS method for nicotine and its metabolites in human plasma also used deuterated internal standards, including trans-3'-hydroxycotinine-d3. nih.gov Similarly, a UHPLC-tandem mass spectrometry assay for cotinine, trans-3'-hydroxycotinine, and their glucuronides in urine directly used deuterated internal standards. tandfonline.com The application of deuterated internal standards helps ensure the reliability and accuracy of the quantitative results by accounting for variations throughout the analytical process. nih.gov

Immunoassay-Based Approaches for Research Investigations

Immunoassay-based approaches, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer an alternative for quantifying this compound in research investigations, particularly for high-throughput screening.

Development and Characterization of Enzyme-Linked Immunosorbent Assays (ELISA)

The development and characterization of ELISAs for trans-3-hydroxycotinine have been reported. A sensitive ELISA test for trans-3-hydroxycotinine was developed with an I-50 (the concentration causing 50% inhibition) between 1.0 and 3.0 ng/mL. nottingham.ac.ukasme.orgastm.org This ELISA demonstrated significantly lower affinity for cotinine (about 10-fold less) and nicotine (about 1000-fold less) and other nicotine metabolites, indicating a degree of specificity for trans-3-hydroxycotinine. nottingham.ac.ukasme.orgastm.org Characterization studies included evaluating matrix effects in biological samples. No detectable matrix effects were observed in human saliva, and only relatively small matrix effects were noted in urine, with an I-50 of about 25 ng/mL for trans-3-hydroxycotinine in this matrix. nottingham.ac.ukasme.orgastm.org The assay was successfully applied to detect apparent trans-3-hydroxycotinine levels in urine samples from smoke-exposed mice and rats, demonstrating its applicability in animal studies. nottingham.ac.ukasme.orgastm.org This ELISA method is presented as a sensitive test for the determination of trans-3-hydroxycotinine in plasma, saliva, and urine samples from both humans and animals, suitable for monitoring exposure to tobacco smoke or nicotine. nottingham.ac.ukasme.orgastm.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques play a vital role in the structural elucidation and confirmation of metabolites like this compound in research.

Analysis in Diverse Biological Matrices for Research

Quantification of this compound in research involves the analysis of diverse biological matrices, providing insights into exposure levels and metabolic profiles in different biological compartments. Commonly analyzed matrices include urine, plasma, serum, and saliva. mdpi.comnih.govnih.govoup.com

LC-MS/MS methods have been developed and validated for the simultaneous determination of cotinine and trans-3'-hydroxycotinine in human serum. researchgate.net These methods have been successfully applied to pooled serum samples in biomonitoring studies. researchgate.net

Analysis of this compound in urine is frequently performed due to the relatively higher concentrations of nicotine metabolites in this matrix, offering greater sensitivity for assessing low-level exposure. nih.gov GC-MS and LC-MS/MS methods have been validated for the determination of trans-3-hydroxycotinine in urine. nih.govnih.gov Studies have reported significantly higher concentrations of cotinine and trans-3'-hydroxycotinine in the urine of cigarette smokers compared to passive smokers and non-smokers, highlighting the utility of these metabolites as biomarkers of exposure. nih.govmdpi.com

Saliva is another valuable biological matrix for this compound analysis, particularly in studies where non-invasive sample collection is preferred. mdpi.comnih.gov Saliva concentrations of nicotine metabolites are often well-correlated with plasma concentrations. nih.gov ELISAs have been characterized for their applicability in human saliva samples. nottingham.ac.ukasme.orgastm.org

Research also involves the analysis of this compound in plasma and blood samples. nih.govnih.govoup.com LC-MS/MS methods are commonly used for the quantification of this compound in plasma, enabling studies on nicotine metabolism rates and the assessment of CYP2A6 activity through the nicotine metabolite ratio (this compound/cotinine). nih.govnih.govfrontiersin.org Studies have shown good agreement in plasma NMR measures obtained using different analytical methods and laboratories, indicating the reliability of plasma as a matrix for this biomarker. nih.govnih.gov

The choice of biological matrix depends on the research question, target population, and required sensitivity. Analyzing this compound in diverse matrices provides a comprehensive understanding of nicotine exposure and metabolism. mdpi.com

Interactive Table 2: Biological Matrices for this compound Analysis in Research

| Biological Matrix | Common Analytical Methods | Research Applications |

| Urine | GC-MS, LC-MS/MS, UHPLC-MS/MS, ELISA | Assessing exposure, low-level exposure monitoring, metabolic profiling |

| Plasma | LC-MS/MS, UPLC-MS/MS | CYP2A6 phenotyping (NMR), metabolic studies, clinical trials |

| Serum | LC-MS/MS | Biomonitoring studies, metabolic studies |

| Saliva | ELISA, LC-MS/MS | Non-invasive exposure assessment, correlation with plasma levels |

Quantification in Animal Biological Fluids and Tissues (e.g., Plasma, Urine, Saliva, Liver Microsomes, Dried Blood Spots)

Quantifying this compound in animal biological fluids and tissues is essential for preclinical studies investigating nicotine metabolism, pharmacokinetics, and the effects of various factors on CYP2A6 activity. A variety of matrices are analyzed, including plasma, urine, saliva, and tissues like liver and brain. researchgate.netnih.govnih.gov

LC-MS/MS methods are frequently employed for the determination of this compound in animal plasma and urine. These methods often involve sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the complex biological matrix. researchgate.netresearchgate.netfishersci.com For instance, a sensitive LC-MS/MS method for quantifying cotinine and trans-3'-hydroxycotinine in human plasma utilized solid phase extraction with a mixed-mode cation exchange support. researchgate.net Another LC-MS/MS method for cotinine and trans-3'-hydroxycotinine in human serum employed liquid-liquid extraction with a mixture of dichloromethane (B109758) and ethyl acetate. researchgate.net

Studies in rats have utilized sensitive LC-MS/MS methods for the quantification of cotinine and trans-3'-hydroxycotinine in plasma and brain tissue. nih.govnih.gov These methods often incorporate solid phase extraction and hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. nih.gov A validated HILIC-MS/MS method for rat plasma and brain tissue demonstrated a linear range of 1–100 ng/mL in plasma and brain homogenate (3–300 ng/g in brain tissue) for trans-3'-hydroxycotinine. nih.gov The lower limit of quantitation (LLOQ) was established at 1 ng/mL in plasma or brain homogenate. nih.gov

Dried blood spots (DBS) offer a less invasive sample collection method, particularly useful in animal studies and pediatric research. researchgate.netnih.govnih.gov LC-MS/MS methods have been developed and validated for the quantification of this compound in DBS. researchgate.netnih.govnih.gov These methods have shown good correlation between this compound levels and the this compound/cotinine ratio in DBS compared to plasma. researchgate.netnih.govnih.gov One LC-MS/MS method for cotinine and trans-3'-hydroxycotinine in DBS reported a limit of quantitation of 0.3 ng/g. nih.govnih.gov

GC-MS methods have also been used for the quantification of this compound in biological fluids, including urine. capes.gov.brnih.gov These methods may involve hydrolysis of conjugated metabolites and extraction procedures. capes.gov.br An automated solid-phase extraction coupled with GC-MS method for cotinine and trans-3-hydroxycotinine in human urine showed a limit of quantification of 10 ng/mL for trans-3-hydroxycotinine. nih.gov

ELISA assays provide an alternative, often high-throughput, approach for quantifying this compound in animal biological fluids like plasma, saliva, and urine. astm.orgasme.org A sensitive ELISA test for trans-3-hydroxycotinine was reported to have an I-50 between 1.0–3.0 ng/mL and was capable of detecting levels in urine samples from smoke-exposed mice and rats. astm.orgasme.org

Measurement in In Vitro Enzyme Systems

In vitro enzyme systems, such as liver microsomes, are widely used to study the metabolic pathways of nicotine and the enzymes involved in the formation of this compound, primarily CYP2A6. scholaris.capharmgkb.org Quantification of this compound in these systems helps to assess enzyme activity, evaluate the impact of inhibitors or inducers, and investigate genetic polymorphisms. scholaris.ca

Analytical methods for measuring this compound in in vitro enzyme systems typically involve incubating the enzyme source (e.g., liver microsomes) with the substrate (cotinine) and relevant cofactors. Following incubation, the reaction is stopped, and the samples are processed for analysis. scholaris.ca

LC-MS/MS is a common technique for quantifying this compound in these in vitro systems due to its sensitivity and ability to accurately measure metabolites in complex biological matrices derived from incubations. Studies investigating the metabolism of cotinine to this compound in mouse liver microsomes have utilized analytical methods to quantify the formation of this compound. scholaris.ca These studies help to understand the enzymatic activity responsible for this metabolic step and the influence of factors like genetic variation or inhibitors. scholaris.ca

Research has also investigated the glucuronidation of trans-3'-hydroxycotinine in human liver microsomes, identifying UGT enzymes involved in the formation of conjugated metabolites. pharmgkb.org Quantification of both free and conjugated this compound in these in vitro systems is important for a comprehensive understanding of its metabolism. pharmgkb.org

This compound is a significant metabolite of nicotine, primarily formed from the metabolism of cotinine by the enzyme cytochrome P450 2A6 (CYP2A6). frontiersin.orgplos.org This compound, along with cotinine, serves as a crucial biomarker in research aimed at understanding nicotine metabolism and its implications in various physiological and pharmacological contexts. mdpi.comnih.govaacrjournals.org

Role As a Research Biomarker in Metabolic and Pharmacogenetic Studies

Utility in Understanding Metabolic Differences in Research Cohorts The measurement of 3-hydroxycotinine and the NMR is valuable for understanding how metabolic profiles differ across various research cohorts, particularly in relation to demographic factors.mdpi.comnih.gov

Studies on Ethnicity-Related Variations in Metabolic Pathways Ethnicity is another factor influencing nicotine (B1678760) metabolism, and this compound is used to investigate these differences. Studies have observed variations in NMR among different ethnic and racial groups.mdpi.comnih.govpsu.eduaacrjournals.orgnih.govFor instance, research has indicated that individuals of Black race may exhibit slower nicotine metabolism compared to White individuals, characterized by lower 3HC/COT ratios.mdpi.comSimilarly, studies in New Zealand found that Maori individuals had significantly lower 3-HC:COT ratios compared to Europeans, indicating a reduced metabolic rate.psu.eduThese ethnic differences in metabolism are often linked to variations in the prevalence of CYP2A6 gene variants that affect enzyme activity.mdpi.compsu.edunih.gov

Here is a table summarizing some findings on ethnic differences in nicotine metabolism rates:

| Ethnic/Racial Group | Nicotine Metabolite Ratio (3-HC:COT) | Reference |

| Black children | Lower | mdpi.com |

| White children | Higher | mdpi.com |

| Maori (New Zealand) | Lower | psu.edu |

| European (New Zealand) | Higher | psu.edu |

| Whites (Hawaii) | Higher | nih.gov |

| Japanese (Hawaii) | Lower | nih.gov |

| Hawaiians (Hawaii) | Intermediate | nih.gov |

| African Americans | Highest (CYP2A6 activity ratio) | aacrjournals.org |

| Japanese Americans | Lowest (CYP2A6 activity ratio) | aacrjournals.org |

Preclinical and Mechanistic Investigations of 3 Hydroxycotinine

In Vitro Studies on Molecular and Cellular Interactions

In vitro studies provide valuable insights into the fundamental interactions of 3HC at the molecular and cellular levels, including its enzymatic conversion, movement across cell membranes, and potential engagement with receptors.

Characterization of Enzyme-Substrate Binding Dynamics

The formation of trans-3′-hydroxycotinine (the predominant isomer of 3HC) from cotinine (B1669453) is primarily mediated by the cytochrome P450 2A6 (CYP2A6) enzyme. hmdb.caplos.orgbevital.noaacrjournals.orgnih.gov While CYP2A6 is the main enzyme responsible for this metabolic step, the efficiency of this conversion is reported to be lower compared to the 5'-oxidation of nicotine (B1678760) to cotinine by the same enzyme. nih.gov In vitro studies using human liver microsomes have shown that CYP2A6 catalyzes the formation of 3HC from cotinine. nih.gov The in vitro metabolism of cotinine by CYP2A6 can also result in other products, such as N-(hydroxymethyl)norcotinine, although 3HC is a major in vivo metabolite. nih.gov

Beyond its formation, 3HC itself undergoes further metabolism, primarily through glucuronidation. plos.orgpharmgkb.org This process involves the conjugation of 3HC with glucuronic acid, catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes. plos.org Specifically, UGT2B17 has demonstrated the highest activity for 3HC O-glucuronidation among tested human UGT1A and UGT2B enzymes in human liver microsomes. plos.org UGT2B10 exhibits the highest activity for 3HC N-glucuronidation in vitro, although 3HC-N-glucuronide is generally not detected in urine. plos.org

Investigations into Cellular Transport Mechanisms (e.g., Uptake, Efflux)

The cellular transport of 3HC and its metabolites, particularly glucuronide conjugates, plays a role in their disposition and elimination. Studies investigating the efflux transport of nicotine, cotinine, and trans-3′-hydroxycotinine glucuronides by human hepatic transporters have been conducted using inside-out membrane vesicles expressing various ATP-binding cassette (ABC) transporters. researchgate.netnih.govresearch.fihelsinki.fi

Considerable ATP-dependent transport has been observed for OH-cotinine glucuronide (trans-3′-hydroxycotinine glucuronide) by Multidrug Resistance-Associated Protein 3 (MRP3). researchgate.netnih.gov The kinetics of this transport activity for OH-cotinine glucuronide by MRP3 have been characterized, yielding an estimated Km value of 895 µmol/L. nih.gov In contrast, no significant transport was found for nicotine or cotinine glucuronides by the tested transporters (MRP1, MRP2, MRP3, MRP4, MRP5, MRP6, BCRP, and MDR1) at substrate concentrations of 5 or 50 µmol/L. researchgate.netnih.gov Furthermore, nicotine, cotinine, or OH-cotinine did not inhibit the activity of MRP2, MRP3, MRP4, BCRP, or MDR1 in these in vitro systems. researchgate.netnih.gov These findings suggest that MRP3 plays a role in the hepatic efflux of 3HC glucuronide.

In Vivo Studies in Animal Models

In vivo studies using animal models are essential for understanding the systemic disposition and metabolic fate of 3HC within a living organism, providing context for the in vitro findings.

Disposition Kinetics in Preclinical Species (e.g., Rodents)

Studies in preclinical species, such as rats, have investigated the disposition kinetics of nicotine and its metabolites, including 3HC. Following administration of nicotine to male Sprague-Dawley rats via different routes (inhalation, oral gavage, intravenous infusion), 3HC levels were measured in plasma and various tissues. oup.comresearchgate.net

Key findings from these studies include:

Nicotine is extensively metabolized to cotinine, and cotinine is metabolized to a lesser extent to 3HC in rats. oup.comresearchgate.net

The elimination of plasma nicotine, cotinine, and 3HC followed first-order kinetics in male Sprague-Dawley rats. oup.comresearchgate.net

Plasma nicotine generally had a shorter half-life than cotinine or 3HC. oup.comresearchgate.net

The half-lives of plasma nicotine, cotinine, and 3HC were reported to be dose- and route-independent in these rat studies. oup.comresearchgate.net

Nicotine, cotinine, and 3HC levels in plasma and tissues exhibited dose-dependent increases. oup.comresearchgate.net

Tissue distribution analysis in rats showed that the kidney had the highest levels of nicotine and cotinine, while the lung had the highest levels of 3HC across different administration routes and doses. oup.comresearchgate.net

While specific half-life values for 3HC in rats are mentioned as being longer than nicotine and similar to cotinine, precise numerical data for 3HC half-life across different routes and doses were not consistently provided in a format suitable for a detailed data table within the search results. However, the relative half-lives can be inferred.

Comprehensive Analysis of Metabolic Fate in Animal Systems

The metabolic fate of 3HC in animal systems involves further biotransformation, primarily glucuronidation, and excretion. Studies in various animal species, including guinea pigs, hamsters, rats, and rabbits, have examined the urinary metabolites of nicotine enantiomers, which include 3HC. tandfonline.com

In guinea pigs, hamsters, and rabbits, 3′-hydroxycotinine was identified as a major urinary metabolite of both S-(-)-nicotine and R-(+)-nicotine. tandfonline.com In rats, cotinine was a more significant urinary metabolite compared to 3′-hydroxycotinine from both nicotine enantiomers. tandfonline.com

The glucuronidation of 3HC is a significant metabolic pathway. In humans, a fraction of 3HC is O-glucuronidated by UGT enzymes, particularly UGT2B17, to form 3HC-O-Glucuronide, which is then excreted. plos.org While the search results confirm glucuronide conjugates are formed from 3HC and excreted in urine in humans psu.edu, detailed quantitative data on the extent of 3HC glucuronidation and excretion in specific animal models beyond the identification of metabolites in urine were limited.

Studies on the in vivo biotransformation of beta-nicotyrine, another tobacco alkaloid, in rabbits identified cis-3′-hydroxycotinine (a diastereoisomer of trans-3′-hydroxycotinine) as a principal urinary metabolite, suggesting alternative metabolic pathways can lead to 3HC isomers from related compounds. nih.govresearchgate.netoup.com

Table: Illustrative Relative Half-lives in Male Sprague-Dawley Rats (Based on Search Results)

| Compound | Relative Plasma Half-life (compared to Nicotine) |

| Nicotine | Shorter |

| Cotinine | Longer |

| 3-Hydroxycotinine | Longer (similar to Cotinine) |

Table: Major Urinary Metabolites of Nicotine Enantiomers in Various Species (Illustrative)

| Species | S-(-)-Nicotine Metabolites (Major) | R-(+)-Nicotine Metabolites (Major) |

| Guinea pig | 3′-Hydroxycotinine | 3′-Hydroxycotinine |

| Hamster | 3′-Hydroxycotinine | 3′-Hydroxycotinine |

| Rabbit | 3′-Hydroxycotinine | 3′-Hydroxycotinine |

| Rat | Cotinine | Cotinine |

Note: This table highlights the major urinary metabolites identified in one study tandfonline.com. Other metabolites were also present.

Assessment of Direct Pharmacological Activity in Animal Models (e.g., Absence of Nicotine-like Cardiovascular Effects)

Preclinical investigations in animal models have been crucial in assessing the direct pharmacological activity of this compound (3-HC), particularly in comparison to nicotine. Studies have aimed to determine if this major metabolite of nicotine elicits similar physiological responses, such as cardiovascular effects.

Research indicates that 3-HC does not exhibit nicotine-like cardiovascular effects. In a study involving healthy smokers, intravenous infusion of 3-HC did not lead to increases in heart rate or blood pressure, which are characteristic effects of nicotine administration. nih.govresearchgate.net This suggests a distinct pharmacological profile for 3-HC compared to its parent compound.

While nicotine is known to activate nicotinic cholinergic receptors (nAChRs) and induce various pharmacological responses, studies suggest that cotinine, the primary metabolite of nicotine, has no effect on these receptors. annualreviews.org Although the direct interaction of 3-HC with nAChRs is not as extensively documented as that of cotinine, the observed lack of nicotine-like cardiovascular effects in animal models aligns with the understanding that major nicotine metabolites generally possess significantly lower, if any, affinity and efficacy at these receptors compared to nicotine itself. frontiersin.org

Further preclinical work has explored the effects of 3-HC on other physiological systems. For instance, in vitro studies examining the effects of nicotine and its metabolites on human platelet function showed that while nicotine weakly increased platelet aggregation, 3-HC at a specific concentration (0.1 µM) weakly inhibited adhesion to fibrinogen. However, neither nicotine nor its metabolites, including 3-HC, caused a significant effect on P-selectin surface expression, a marker of platelet activation. These findings suggest limited direct pharmacological activity of 3-HC on platelet function compared to other components of tobacco.

Studies in rats have also investigated the pharmacokinetic profiles of nicotine and its metabolites, including 3-HC, following different routes of administration. oup.comresearchgate.net These studies primarily focus on the absorption, distribution, metabolism, and excretion of these compounds rather than their direct pharmacological effects. However, they provide valuable context regarding the systemic exposure to 3-HC in animal models. For example, one study in male Sprague-Dawley rats showed that 3-HC levels in plasma, tissues, and urine exhibited dose-dependent increases following nicotine administration, indicating its presence and metabolism in these animals. oup.comresearchgate.net

Data Table: Summary of this compound Cardiovascular Effects in a Human Study

| Compound | Administration Route | Dose | Observed Cardiovascular Effects (vs. Nicotine) | Reference |

| This compound | Intravenous Infusion | 4 µg kg⁻¹ min⁻¹ for 60 min | No increase in heart rate or blood pressure | nih.govresearchgate.net |

| Nicotine | - | - | Typically increases heart rate and blood pressure | nih.govresearchgate.net |

Emerging Research Areas and Future Directions

Integration with Systems Biology and 'Omics' Approaches

The study of 3-hydroxycotinine is increasingly being integrated with systems biology and 'omics' approaches to gain a more comprehensive understanding of its involvement in nicotine (B1678760) metabolism and its potential broader biological effects. Metabolomics, pharmacogenomics, and transcriptomics are particularly relevant in this context.

Metabolomics Profiling and Metabolic Flux Analysis of Nicotine Pathways

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is a powerful tool for examining the impact of nicotine and the role of its metabolites like this compound. Untargeted metabolomic profiling can identify a wide spectrum of metabolites and reveal altered metabolic patterns associated with nicotine exposure acs.orgmdpi.com. Studies utilizing metabolomics have revealed distinct metabolic profiles in smokers compared to non-smokers, highlighting disruptions in various metabolic pathways, including lipid and amino acid metabolism mdpi.com.

Metabolic flux analysis, which measures the rates of reactions in a metabolic pathway, can provide dynamic insights into how nicotine is processed and how metabolites like 3HC are formed and further metabolized. While direct metabolic flux analysis specifically centered on 3HC was not extensively detailed in the search results, metabolomic pathway analysis has identified significant differences in nicotine degradation pathways between different populations, including variations in the levels of cotinine (B1669453) glucuronide and trans-3-hydroxycotinine glucuronide acs.org. This suggests that future research can delve deeper into the flux through the specific enzymatic steps leading to and from 3HC.

Research Findings Examples:

Untargeted metabolomics studies have identified hundreds of metabolites showing significant alterations in smokers compared to non-smokers, indicating widespread metabolic disruptions mdpi.com.

Metabolomic pathway analysis has highlighted the nicotine degradation pathway as significantly and differentially regulated in studies comparing different groups of smokers acs.org.

Specific metabolites within the nicotine degradation pathway, such as cotinine glucuronide and trans-3-hydroxycotinine glucuronide, have shown differential regulation acs.org.

Table 1: Examples of Metabolite Alterations in Smokers vs. Non-Smokers (Illustrative based on search findings)

| Metabolite Class | Example Metabolites Mentioned | General Trend in Smokers (vs. Non-smokers) | Relevant Metabolic Pathway(s) |

| Nicotine Metabolites | Cotinine, this compound, Cotinine N-oxide, Glucuronides | Significantly Higher | Nicotine Metabolism, Glucuronidation |

| Lipids | Various phospholipids, others | Altered levels | Lipid Metabolism, potentially related to insulin (B600854) resistance and cardiovascular complications mdpi.com |

| Amino Acids | Branched-chain amino acids (BCAAs), Phenylalanine, Tryptophan, Valine, Histidine, Carnosine | Altered levels (some increased, some decreased) mdpi.com | Amino Acid Metabolism |

| Purines | Purine, Hypoxanthine | Increased mdpi.com | Purine Metabolism |

| Other (example) | Carnosine | Lower mdpi.com | Dipeptide Metabolism |

Pharmacogenomics and Transcriptomics of Related Biotransformation Enzymes

Pharmacogenomics investigates the role of genetics in drug response, including metabolism. For this compound, pharmacogenomics is crucial due to the significant influence of genetic polymorphisms in enzymes responsible for its formation and further metabolism. The CYP2A6 enzyme is a prime example, with genetic variants significantly impacting the rate of nicotine metabolism and 3HC formation nih.govfrontiersin.orgplos.orgjst.go.jpscielo.br.

Transcriptomics, the study of gene expression, can provide insights into the regulation of these biotransformation enzymes at the mRNA level. Changes in the transcription of genes encoding enzymes like CYP2A6, CYP2A13, UGT1A4, and UGT2B7, which are involved in the metabolism of nicotine, cotinine, and 3HC, can influence metabolite levels and ratios nih.govjst.go.jpresearchgate.netnih.gov. Studying the transcriptomic profiles in different individuals or in response to varying levels of nicotine exposure can help explain inter-individual variability in 3HC levels and the NMR.

Research Findings Examples:

Genetic polymorphisms in the CYP2A6 gene are strongly associated with inter-individual differences in nicotine metabolism rate, as reflected by the NMR (3HC/cotinine ratio) plos.orgjst.go.jp.

CYP2A13 is also involved in the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, and its polymorphisms can influence metabolite levels researchgate.net.

UGT enzymes, such as UGT1A4 and UGT2B7, are involved in the glucuronidation of cotinine and trans-3'-hydroxycotinine, contributing to their elimination jst.go.jpnih.gov. Interethnic differences have been observed in glucuronidation capacity, which can affect metabolite profiles acs.org.

Development and Application of Novel Experimental Models

Advancements in understanding this compound's biological significance are also driven by the development and application of novel experimental models that can more accurately mimic human metabolism and responses.

Advanced In Vitro Cell Culture Systems for Metabolic Research

Traditional cell culture systems have limitations in replicating the complex metabolic environment of the human liver, where much of nicotine and cotinine metabolism occurs. Advanced in vitro models, such as those utilizing liver spheroids, organ-on-a-chip technology, or co-cultures of different cell types, offer improved metabolic capacity and more closely resemble in vivo conditions. While the search results did not provide specific examples of these advanced models being used specifically for this compound research, the broader field of drug metabolism research is moving towards these systems jst.go.jp. Applying these models to study the formation and metabolism of 3HC by human enzymes like CYP2A6 and UGTs could provide more accurate data on intrinsic clearance and the impact of genetic variations.

Genetically Modified Animal Models for Dissecting Specific Metabolic Pathways

Genetically modified animal models, such as those with knocked-out or overexpressed genes for specific metabolic enzymes (e.g., CYP2A6 or UGT genes), can be invaluable for dissecting the specific metabolic pathways involving this compound. These models allow researchers to isolate the effect of a single enzyme on 3HC formation and disposition, which is challenging in human studies due to the complexity of drug metabolism and inter-individual variability. Although the search results did not detail specific genetically modified animal models used for 3HC research, animal models have been used in broader nicotine and cotinine metabolism studies nih.gov. Future research could utilize models engineered to express human metabolic enzymes or lack specific animal orthologs to better understand the in vivo kinetics and biological effects of 3HC. Animal models have also been used to study the potential nootropic and antipsychotic-like effects of cotinine, and could potentially be used to investigate similar effects of 3HC wikipedia.org.

Advancements in Analytical Technologies for Comprehensive Metabolite Profiling

Accurate and sensitive measurement of this compound and related metabolites is fundamental to all research areas. Advancements in analytical technologies are continuously improving the ability to profile these compounds comprehensively in various biological matrices.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), particularly coupled with tandem mass spectrometry (MS/MS), are the gold standard for quantifying nicotine metabolites, including 3HC acs.orgnih.govmdpi.com. These methods offer high sensitivity and specificity, crucial for detecting metabolites present at varying concentrations in biological samples like plasma, urine, and saliva mdpi.comnih.govnih.govnih.gov.

Recent advancements include:

Increased Sensitivity and Lower Detection Limits: Newer MS/MS systems offer improved sensitivity, allowing for the detection of 3HC even at low concentrations, which is important for assessing environmental tobacco smoke exposure or studying light smokers mdpi.com.

Higher Throughput Methods: Automation in sample preparation and faster chromatographic separations enable the analysis of larger numbers of samples, facilitating larger-scale studies mdpi.com.

Untargeted and Targeted Metabolomics: While targeted methods focus on known metabolites like 3HC, untargeted approaches using high-resolution mass spectrometry can simultaneously detect and potentially identify novel metabolites or related compounds in the nicotine metabolic pathway acs.orgmdpi.com.

Alternative Analytical Techniques: Exploration of alternative methods, such as Surface-Enhanced Raman Scattering (SERS) with chemometrics, is underway for the simultaneous analysis of nicotine, cotinine, and trans-3'-hydroxycotinine, potentially offering advantages in terms of sample preparation and speed rsc.org. Optical spectroscopic methods are also being explored for simultaneous determination of tobacco-related biomarkers floridahealth.gov.

Table 2: Comparison of Analytical Methods for Nicotine Metabolites (Illustrative based on search findings)

| Analytical Technique | Strengths | Limitations | Relevant Application for 3-HC |

| HPLC-UV | Relatively accessible, established method. | Lower sensitivity and specificity compared to MS-based methods. | Historical use for nicotine metabolite separation; less common for low-level detection shu.ac.uk. |

| GC-MS | Good separation of volatile compounds, established libraries. | Requires derivatization for less volatile metabolites like 3HC. | Used in metabolomic profiling of smokers acs.org. |

| LC-MS/MS (e.g., HPLC-QQQ-MS/MS) | High sensitivity, high specificity, good for targeted analysis, quantifiable. | Can be expensive, requires skilled operators. | Gold standard for quantifying 3HC in biological fluids, enabling accurate NMR calculation mdpi.comnih.gov. |

| UPLC-QTOF-MS | High resolution, good for both targeted and untargeted metabolomics. | Data analysis can be complex. | Used for comprehensive metabolomic profiling in smokers' biological samples acs.orgacs.org. |

| SERS with Chemometrics | Potential for rapid, simultaneous analysis with minimal sample prep. | Still under development for this specific application, requires optimization. | Emerging technique for potential high-throughput screening rsc.org. |

| Optical Spectroscopy | Rapid, simple, potentially direct detection. | Sensitivity may need improvement for low-level analytes. | Under development for simultaneous biomarker determination floridahealth.gov. |

These advancements in analytical technologies are critical for supporting the emerging research areas by providing the necessary tools for accurate and comprehensive measurement of this compound within complex biological systems.

Q & A

Q. Validation Criteria :

- Linearity : R² > 0.9990 across 0.1–50 μg/L (cotinine) and 5–300 μg/L (this compound) .

- Recovery : 86.4–117.2% with ≤8.03% relative standard deviation (RSD) .

- Limit of detection (LOD) : 0.023 μg/L for this compound, critical for detecting low-abundance metabolites in non-smokers .

Why is the this compound/Cotinine Ratio (NMR) a significant biomarker in nicotine metabolism research?

Basic Research Question

The NMR reflects cytochrome P450 2A6 (CYP2A6) enzyme activity, the primary catalyst for nicotine metabolism. Key applications include:

- Smoking cessation pharmacotherapy : Fast metabolizers (high NMR) exhibit reduced efficacy with nicotine replacement therapy (NRT) but better responses to non-nicotine medications like bupropion .

- Dependence assessment : While weakly correlated with self-reported dependence scales, NMR correlates with nocturnal smoking and smoking topography (e.g., puff volume) .

- Ethnic variability : CYP2A6 genetic polymorphisms influence NMR, necessitating population-specific calibration in biomarker studies .

What experimental factors contribute to variability in this compound measurements across longitudinal studies?

Basic Research Question

Key sources of variability include:

- Temporal fluctuations : Intra-individual NMR variability ranges from 10–15% over weeks, requiring repeated measurements for stable metabolic phenotyping .

- Sample handling : Degradation during storage or inconsistent LLE protocols can alter metabolite recovery .

- Covariates : Hormonal contraceptives, ethnicity, and CYP2A6 genotype must be controlled to isolate NMR’s predictive value .

How can researchers resolve contradictions in correlating NMR with smoking cessation outcomes?

Advanced Research Question

Discrepancies arise from:

- Heterogeneous cohorts : Mixing fast and slow metabolizers obscures NMR’s predictive power. Stratified randomization by CYP2A6 genotype or baseline NMR improves signal detection .

- Outcome metrics : NMR better predicts abstinence duration than binary cessation outcomes. Use time-to-event analyses (e.g., Cox regression) instead of logistic models .

- Confounding variables : Adjust for nicotine intake (e.g., cigarettes/day) and pharmacotherapy adherence in multivariate models .

What methodological considerations are critical when designing NMR-guided pharmacotherapy trials?

Advanced Research Question

- Power calculation : Sample size must account for NMR’s moderate effect size (e.g., HR = 1.5–2.0 for NRT response) to avoid underpowered studies .

- Blinding : Double-blind designs prevent bias in outcome assessment, as NMR status may influence clinician behavior.

- Endpoint selection : Combine biochemical verification (e.g., serum cotinine) with self-reported abstinence to validate NMR’s utility .

How can this compound data be integrated with multi-omics approaches to study nicotine dependence?

Advanced Research Question

- Genomic integration : Pair NMR with CYP2A6 haplotype analysis to distinguish genetic vs. environmental influences on metabolism .

- Proteomic profiling : Link NMR to proteins like nicotinic acetylcholine receptors (nAChRs) to explore metabolite-receptor interactions.

- Machine learning : Train models on NMR, smoking topography, and genomic data to predict individualized cessation strategies .

What ethical and practical challenges arise in recruiting participants for this compound biomarker studies?

Advanced Research Question

- Informed consent : Disclose how NMR results may influence personalized treatment recommendations.

- Representation : Overrepresentation of heavy smokers in trials limits generalizability. Use quota sampling to include light smokers and non-daily users .

- Retention : Longitudinal studies require incentives (e.g., monetary compensation) to mitigate dropout rates, especially in pharmacotherapy trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。